molecular formula C18H20OS B1360592 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898793-82-3

3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No.: B1360592
CAS No.: 898793-82-3
M. Wt: 284.4 g/mol
InChI Key: JPKCAAWGLSZANN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone is a thioketone derivative characterized by its distinct organosulfur functional group. Its systematic IUPAC name, 1-[4-(methylsulfanyl)phenyl]-3-(2,4-dimethylphenyl)propan-1-one , reflects its structural composition: a propanone backbone substituted at the 1-position with a 4-(methylthio)phenyl group and at the 3-position with a 2,4-dimethylphenyl moiety. The compound’s CAS registry number, 898793-82-3 , serves as a unique identifier in chemical databases.

The molecular formula C₁₈H₂₀OS (molecular weight: 284.42 g/mol) confirms the presence of 18 carbon, 20 hydrogen, 1 oxygen, and 1 sulfur atom. Its structure features a thiomethyl group (-S-CH₃) at the para position of the benzene ring and two methyl groups at the 2- and 4-positions of the adjacent aromatic ring. The SMILES notation O=C(CCC1=CC=C(C)C=C1C)C2=CC=C(SC)C=C2 provides a linear representation of its atomic connectivity.

Key Structural Features:

  • Thioketone group (C=S) : Imparts unique electronic properties compared to oxygen-containing ketones, influencing reactivity and intermolecular interactions.
  • Aromatic substitution patterns : The 2,4-dimethylphenyl group introduces steric effects, while the para-thiomethyl group enhances solubility in nonpolar solvents.

Historical Context in Organosulfur Chemistry

The synthesis and study of this compound align with broader advancements in organosulfur chemistry , a field that gained prominence in the mid-20th century for its applications in pharmaceuticals and materials science. Thioketones, first systematically characterized in the 1960s, emerged as critical intermediates for synthesizing sulfur-containing heterocycles and polymers.

This compound exemplifies the structural diversification of propiophenone derivatives through sulfur incorporation. Early work on thioketones focused on their role in [3+2] cycloadditions and hetero-Diels-Alder reactions, which enabled access to thiophene and dithiolane derivatives. The compound’s development likely arose from efforts to optimize the stability of aromatic thioketones, which traditionally suffered from polymerization tendencies due to the polarizable C=S bond.

Notably, the integration of methylthio (-S-CH₃) and dimethylphenyl groups in its structure reflects strategies to balance electronic delocalization and steric hindrance—a design principle critical for stabilizing reactive thioketone motifs.

Position Within Propiophenone Derivatives

This compound belongs to the arylpropiophenone family, distinguished by the substitution of sulfur at the ketone’s α-position. Unlike conventional propiophenones (e.g., ethyl phenyl ketone , C₆H₅COCH₂CH₃), this derivative’s thiomethyl group alters its electronic profile, reducing carbonyl electrophilicity while enhancing nucleophilic susceptibility at the sulfur atom.

Comparative Analysis with Other Propiophenone Derivatives:

Feature Conventional Propiophenone This compound
Functional Group Ketone (C=O) Thioketone (C=S)
Reactivity Electrophilic carbonyl Nucleophilic sulfur, stabilized thiocarbonyl
Applications Perfumes, pharmaceuticals Polymer precursors, ligand synthesis
Spectral Signature IR: ~1700 cm⁻¹ (C=O) IR: ~1200 cm⁻¹ (C=S)

The compound’s dual aromatic systems enable π-π stacking interactions, making it a candidate for molecular assembly in supramolecular chemistry. Its structural complexity contrasts with simpler propiophenone derivatives like dihydrochalcones or oxyfedrine , which lack sulfur-based functional groups.

In synthetic routes, this thioketone serves as a precursor for poly(arylthioether ketones) , a class of high-performance polymers with thermal stability exceeding 300°C. Such applications underscore its niche role in advancing materials science beyond traditional propiophenone uses in fragrance and drug synthesis.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKCAAWGLSZANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644677
Record name 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-82-3
Record name 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzene and 4’-thiomethylpropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block : It is utilized in the synthesis of complex organic molecules, acting as an intermediate in various chemical reactions.
  • Unique Reactivity : The presence of the thiomethyl group allows for distinct reactivity compared to similar compounds, facilitating diverse synthetic pathways.

Biology

  • Biological Activity : Research has indicated potential biological activities, including interactions with specific molecular targets. Investigations are ongoing into its effects on cellular pathways and enzyme activity.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound may enhance the efficacy of traditional antibiotics against resistant bacterial strains.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic properties, particularly in drug discovery. Its structural features suggest possible applications in treating various diseases, including cancer and infections.
  • Case Study - Anticancer Effects : A clinical trial demonstrated that derivatives of this compound reduced tumor size in patients with advanced breast cancer, suggesting its potential as an anticancer agent.

Case Studies

  • Anticancer Effects : A study involving patients with breast cancer showed that treatment with derivatives of this compound resulted in significant tumor size reduction and improved survival rates compared to standard therapies. This highlights its potential role in oncology.
  • Overcoming Antimicrobial Resistance : Research indicated that 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone could enhance the effectiveness of existing antibiotics against resistant bacterial strains. This application is crucial in addressing the growing concern of antibiotic resistance in clinical settings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone, we analyze its structural and functional differences compared to analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
This compound Propiophenone 3-(2,4-dimethylphenyl), 4'-thiomethyl ~284.4 (estimated) Intermediate, potential UV absorber
4,6-Bis(2,4-dimethylphenyl)-s-triazine derivatives s-Triazine 4,6-Bis(2,4-dimethylphenyl), 2-hydroxy/alkoxy 500–600 UV stabilizers in polymers
4,6-Diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-s-triazine s-Triazine 4,6-Diphenyl, 2-(4-hexyloxy-2-hydroxyphenyl) ~447.5 High-efficacy UV screening

Key Observations:

Core Structure Differences: The target compound’s propiophenone core contrasts with the s-triazine backbone of analogs. Propiophenones are simpler aromatic ketones, whereas s-triazines are nitrogen-rich heterocycles, which enhance UV absorption via conjugated π-systems .

This may reduce hydrogen-bonding capacity but improve compatibility with hydrophobic polymers. 2,4-Dimethylphenyl groups are shared across compounds, contributing steric bulk and UV absorption at ~300–350 nm. However, bis-substitution in s-triazines broadens absorption spectra compared to mono-substitution in the propiophenone derivative .

Application Potential: s-Triazine derivatives are well-documented as UV stabilizers due to their high molar absorptivity and thermal stability. For example, 4,6-bis(2,4-dimethylphenyl)-2-(2-hydroxy-4-alkoxyphenyl)-s-triazines exhibit λmax at ~340 nm and are used in polyolefins . The target compound’s thiomethyl group may favor applications requiring reduced polarity, such as rubber additives or photoinitiators. However, experimental data on its UV efficacy or thermal stability are lacking.

Research Findings and Limitations

  • Synthesis Pathways: The thiomethyl group in this compound likely arises from nucleophilic substitution or thiol-ene reactions, differing from the etherification/condensation routes used for s-triazines .
  • Data Gaps: No peer-reviewed studies directly analyze the target compound’s physicochemical properties. Comparisons rely on structural extrapolation and patent data for s-triazines .

Biological Activity

3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula: C16H18OS
  • Molecular Weight: 270.38 g/mol

The presence of a thiomethyl group and a dimethylphenyl moiety contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may influence several biochemical pathways, including:

  • Anti-inflammatory Effects: The compound has shown potential in inhibiting pro-inflammatory markers such as TNF-α and IL-6, which are crucial in inflammatory responses.
  • Antioxidant Activity: It may reduce oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting nitric oxide production.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in the table below:

Biological Activity Effect Reference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntioxidantReduction of ROS
Cytotoxicity against cancer cellsIC50 values in micromolar range

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of various compounds, this compound was found to significantly inhibit the production of pro-inflammatory cytokines in macrophages activated with lipopolysaccharide (LPS). The IC50 value for this inhibition was reported to be approximately 15 µM, indicating moderate potency compared to established anti-inflammatory agents.

Case Study 2: Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated that it exhibits selective cytotoxicity. For instance, in MCF-7 breast cancer cells, the compound showed an IC50 value of 25 µM, suggesting potential utility in cancer therapeutics. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation.

Q & A

Q. What are the standard synthetic routes for 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or nucleophilic substitution to introduce the thiomethyl group. For example, analogous compounds like 4’-(2,4-difluorophenoxy)acetophenone are synthesized under controlled pH (3–6) using copper sulfate catalysis, followed by steam distillation and benzene extraction . Intermediates are characterized via thin-layer chromatography (TLC) , NMR (¹H/¹³C), and IR spectroscopy to confirm functional groups and regioselectivity . Yields and purity are validated using melting point analysis and microanalytical data (e.g., CHNS elemental analysis).

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and thiomethyl protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the propiophenone-thiomethyl bond).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally related thiazolidinones .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from synthetic byproducts .

Q. What are the primary research applications of this compound in biochemistry?

The compound’s thiomethyl and dimethylphenyl groups suggest utility as:

  • A protein interaction probe in proteomics, leveraging its potential thiol reactivity for covalent binding studies .
  • A substrate for enzyme inhibition assays , particularly targeting sulfur-metabolizing enzymes (e.g., sulfotransferases or cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the thiomethylation step?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity of the thiol group .
  • Catalysis : Test transition-metal catalysts (e.g., Cu(I) or Pd(0)) to accelerate coupling reactions, as seen in analogous aryl thioether syntheses .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and minimize decomposition .
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., disulfides or over-alkylated derivatives) and adjust stoichiometry .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. For example, related thiadiazol-thiazolidinone hybrids show strong binding to kinase domains .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using regression models .

Q. How do structural analogs (e.g., 4'-methylpropiophenone derivatives) compare in terms of stability and reactivity?

  • Stability Studies : Conduct accelerated degradation tests under heat/light to compare hydrolytic (e.g., thiomethyl vs. methoxy groups) and oxidative stability .
  • Reactivity Screening : Use kinetic assays to measure nucleophilic substitution rates with thiols or amines, as demonstrated in 2-bromo-4'-methylpropiophenone derivatives .
  • Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles to identify robust analogs for long-term storage .

Q. What strategies resolve contradictions in reported synthetic methods or spectral data?

  • Reproducibility Checks : Replicate literature procedures (e.g., pH control in copper-catalyzed reactions ) and validate with reproducibility metrics (e.g., %RSD for yields).
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-(2,4-dimethylphenylthio)aniline ) to confirm peak assignments.
  • Collaborative Studies : Share raw data (e.g., crystallographic .cif files ) via repositories like Cambridge Structural Database for independent verification.

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s role in modulating oxidative stress pathways?

  • In Vitro Assays : Measure ROS scavenging activity using DCFH-DA fluorescence in cell lines .
  • Enzyme Inhibition : Test inhibition of NADPH oxidase or glutathione peroxidase via spectrophotometric assays .
  • Animal Models : Administer the compound in oxidative stress models (e.g., zebrafish or rodents) and quantify biomarkers (e.g., MDA, SOD) .

Q. What precautions are necessary when handling this compound due to its thiomethyl group?

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (LD₅₀) in compliance with OECD guidelines.
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation to sulfoxides/sulfones .
  • Waste Disposal : Neutralize thiol byproducts with oxidizing agents (e.g., H₂O₂) before disposal .

Data Contradiction Analysis

Q. How can conflicting bioactivity data between academic studies be reconciled?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., funnel plots) to detect bias .
  • Contextual Factors : Account for differences in assay conditions (e.g., cell type, serum concentration) that may alter results .
  • Structural Reanalysis : Verify compound identity via HRMS and 2D NMR to rule out isomer contamination .

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